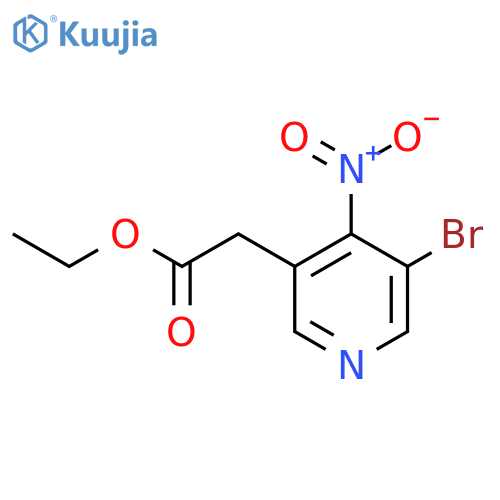

Cas no 1805948-98-4 (Ethyl 3-bromo-4-nitropyridine-5-acetate)

Ethyl 3-bromo-4-nitropyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-4-nitropyridine-5-acetate

-

- インチ: 1S/C9H9BrN2O4/c1-2-16-8(13)3-6-4-11-5-7(10)9(6)12(14)15/h4-5H,2-3H2,1H3

- InChIKey: PSRZNSXJSQAXRL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC(=C1[N+](=O)[O-])CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 85

Ethyl 3-bromo-4-nitropyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029011543-250mg |

Ethyl 3-bromo-4-nitropyridine-5-acetate |

1805948-98-4 | 95% | 250mg |

$950.60 | 2022-04-01 | |

| Alichem | A029011543-1g |

Ethyl 3-bromo-4-nitropyridine-5-acetate |

1805948-98-4 | 95% | 1g |

$3,126.60 | 2022-04-01 |

Ethyl 3-bromo-4-nitropyridine-5-acetate 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

Ethyl 3-bromo-4-nitropyridine-5-acetateに関する追加情報

Comprehensive Overview of Ethyl 3-bromo-4-nitropyridine-5-acetate (CAS No. 1805948-98-4)

Ethyl 3-bromo-4-nitropyridine-5-acetate (CAS No. 1805948-98-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine derivative family, characterized by its unique bromo and nitro functional groups. Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and material science applications.

The growing interest in Ethyl 3-bromo-4-nitropyridine-5-acetate is driven by its versatility in organic synthesis. Researchers are increasingly exploring its potential as a building block for heterocyclic compounds, which are pivotal in developing new pharmaceuticals and agrochemicals. Recent studies highlight its role in catalysis and cross-coupling reactions, making it a subject of interest in green chemistry initiatives. The compound's nitro group and bromo substituent offer reactive sites for further modifications, enabling the creation of diverse molecular architectures.

In the context of drug discovery, Ethyl 3-bromo-4-nitropyridine-5-acetate is often utilized to develop small-molecule inhibitors targeting specific enzymes or receptors. Its structural features align with the demand for bioactive compounds in treating diseases such as cancer and infectious ailments. The compound's solubility and stability under various conditions further enhance its applicability in high-throughput screening and medicinal chemistry projects.

From an industrial perspective, the synthesis of Ethyl 3-bromo-4-nitropyridine-5-acetate involves multi-step reactions that require precise control over temperature and reagents. Advances in flow chemistry and microwave-assisted synthesis have streamlined its production, reducing waste and improving yields. These innovations align with the broader shift toward sustainable chemistry, a topic frequently searched by professionals in the field.

The compound's relevance extends to material science, where its electron-deficient pyridine ring contributes to the development of organic semiconductors and photovoltaic materials. As the demand for renewable energy solutions grows, researchers are investigating its potential in optoelectronic devices, a trending topic in scientific literature and patent filings.

Quality control and analytical characterization of Ethyl 3-bromo-4-nitropyridine-5-acetate are critical for ensuring its suitability in research and industrial applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. These methods are frequently discussed in online forums and academic platforms, reflecting their importance in modern chemical analysis.

In summary, Ethyl 3-bromo-4-nitropyridine-5-acetate (CAS No. 1805948-98-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique properties and reactivity make it a valuable asset in organic synthesis and drug development. As research continues to uncover new uses for this compound, its significance in scientific and industrial settings is expected to grow, aligning with current trends in sustainable chemistry and innovative material design.

1805948-98-4 (Ethyl 3-bromo-4-nitropyridine-5-acetate) 関連製品

- 1806585-13-6(Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)

- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)

- 1805346-43-3(3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)

- 2138062-05-0(1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene)

- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)

- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)

- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)

- 202586-58-1(2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)

- 1115871-75-4(methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate)

- 2172492-45-2(4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)